molecular formula C6H13Cl2N3 B1678790 (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride CAS No. 75614-89-0

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

Cat. No. B1678790
CAS RN: 75614-89-0
M. Wt: 198.09 g/mol
InChI Key: IZHCNQFUWDFPCW-ZJIMSODOSA-N
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Description

“®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride” appears to be a compound containing an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the 1,3-positions. The “R” denotes that it is the right-handed (rectus) enantiomer of the molecule.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the attachment of the propan-2-amine group. The exact methods would depend on the starting materials and the specific conditions required.



Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the atoms in the molecule and the stereochemistry at the chiral center. The “R” configuration indicates that the priorities of the groups attached to the chiral center decrease in the clockwise direction.



Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the imidazole ring and the amine group. The imidazole ring is aromatic and relatively stable, but can act as a nucleophile in certain conditions. The amine group can participate in a variety of reactions, such as acid-base reactions and nucleophilic substitutions.



Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups in the molecule. The compound is likely to be polar due to the presence of the imidazole ring and the amine group. It would likely be soluble in polar solvents, and could form salts with acids, such as the dihydrochloride salt indicated.


Scientific Research Applications

Imidazole Compounds in Cancer Research

Imidazole derivatives have been investigated for their potential roles in cancer research. For instance, carcinogenic heterocyclic amines like 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole and 2-aminodipyrido[1,2-a:3',2'-d]imidazole have been studied for their accumulation in human plasma and their removal via kidney excretion pathways, highlighting the importance of understanding carcinogen metabolism and excretion in cancer prevention and treatment (Manabe et al., 1987).

Imidazole Derivatives and Immunomodulation

Imidazole compounds have been examined for their immunomodulatory effects. For example, imiquimod, an imidazoquinolin amine, has been explored for its ability to modify immune responses, demonstrating potential in treating viral warts and possibly indicating broader applications in immunotherapy and the treatment of other diseases through modulation of the immune system (Cutler et al., 2000).

Imidazole-Based Compounds in Metabolic Disease Research

Research has identified imidazole propionate, a microbially produced metabolite, as a factor that may contribute to insulin signaling impairments associated with type 2 diabetes. This highlights the role of imidazole derivatives in studying the gut microbiota's impact on metabolic diseases and the potential for targeting such metabolites in treatment strategies (Koh et al., 2018).

Heterocyclic Amines in Dietary Cancer Risk Assessment

The presence and effects of heterocyclic amines, including imidazole derivatives, in the diet have been studied in relation to cancer risk. Research involving the quantification of these compounds in human urine following meat consumption provides insight into human exposure levels and potential risks, aiding in the evaluation of dietary contributions to cancer risk (Ushiyama et al., 1991).

Safety And Hazards

The safety and hazards would depend on the specific properties of the compound. As a general rule, compounds containing amine groups can be irritants and should be handled with care.


Future Directions

The future directions for research would depend on the potential applications of the compound. Given the presence of the imidazole ring, it could be of interest in medicinal chemistry for the development of new pharmaceuticals.


properties

IUPAC Name

(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHCNQFUWDFPCW-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873405
Record name (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

CAS RN

75614-89-0
Record name (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)(-)-α-Methylhistamine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride
Reactant of Route 2
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride
Reactant of Route 3
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride
Reactant of Route 4
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride
Reactant of Route 5
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride
Reactant of Route 6
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

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